molecular formula C22H26N2O4 B3563571 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone

Cat. No.: B3563571
M. Wt: 382.5 g/mol
InChI Key: PJJFGMJQPBTZAR-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of piperazine with a benzodioxole derivative, followed by the introduction of the dimethylphenoxy group through an etherification reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl-1H-indole-2,3-dione: Shares the benzodioxole and piperazine moieties but differs in the indole structure.

    3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile: Similar piperazine and benzodioxole components but with a nitrile group.

Uniqueness

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16-3-4-17(2)20(11-16)26-14-22(25)24-9-7-23(8-10-24)13-18-5-6-19-21(12-18)28-15-27-19/h3-6,11-12H,7-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJFGMJQPBTZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone
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1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone
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1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone
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1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone
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1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone
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1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,5-dimethylphenoxy)ethanone

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